molecular formula C16H11ClN2O2 B5492142 N-(4-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(4-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B5492142
M. Wt: 298.72 g/mol
InChI Key: WXGKVDUPMHNVSO-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and an oxazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with phenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the oxazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

N-(4-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different spectrum of interactions with biological targets, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-12-6-8-13(9-7-12)18-16(20)14-10-15(21-19-14)11-4-2-1-3-5-11/h1-10H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGKVDUPMHNVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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